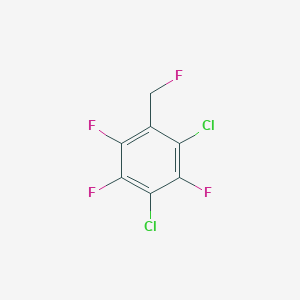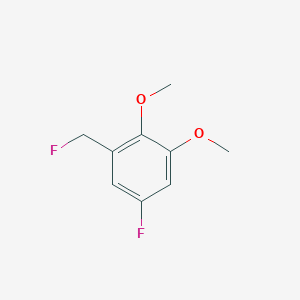
1-(2-Amino-5-(chloromethyl)phenyl)-1-bromopropan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Amino-5-(chloromethyl)phenyl)-1-bromopropan-2-one is an organic compound with a complex structure that includes an amino group, a chloromethyl group, and a bromopropanone moiety
Vorbereitungsmethoden
The synthesis of 1-(2-Amino-5-(chloromethyl)phenyl)-1-bromopropan-2-one typically involves multi-step reactions. One common synthetic route starts with the bromination of 2-amino-5-(chloromethyl)benzene, followed by a Friedel-Crafts acylation to introduce the propanone group. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
1-(2-Amino-5-(chloromethyl)phenyl)-1-bromopropan-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromopropanone moiety can be reduced to form alcohols.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form a variety of derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2-Amino-5-(chloromethyl)phenyl)-1-bromopropan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(2-Amino-5-(chloromethyl)phenyl)-1-bromopropan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromopropanone moiety can undergo nucleophilic attack, leading to the formation of covalent bonds. These interactions can affect various biochemical pathways, contributing to the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
1-(2-Amino-5-(chloromethyl)phenyl)-1-bromopropan-2-one can be compared with similar compounds such as:
2-Amino-5-chloromethylbenzene: Lacks the bromopropanone moiety, making it less reactive.
1-Bromo-2-amino-5-chloromethylbenzene: Similar structure but different reactivity due to the position of the bromine atom.
1-(2-Amino-5-(chloromethyl)phenyl)-2-bromopropan-2-one: Similar but with a different substitution pattern, affecting its chemical properties
Eigenschaften
Molekularformel |
C10H11BrClNO |
|---|---|
Molekulargewicht |
276.56 g/mol |
IUPAC-Name |
1-[2-amino-5-(chloromethyl)phenyl]-1-bromopropan-2-one |
InChI |
InChI=1S/C10H11BrClNO/c1-6(14)10(11)8-4-7(5-12)2-3-9(8)13/h2-4,10H,5,13H2,1H3 |
InChI-Schlüssel |
ZJNWSJAXGYQXHM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C1=C(C=CC(=C1)CCl)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridine-3-carboxamide](/img/structure/B14055264.png)



![2-Bromo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid methyl ester](/img/structure/B14055297.png)

![2-[9H-fluoren-9-ylmethoxycarbonyl(pyridin-3-yl)amino]propanoic acid](/img/structure/B14055307.png)

![2-[2-[[(8R,10R,14R)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14055317.png)




